Lipophilicity and Polar Surface Area vs. Unsubstituted Methyl Nicotinate
Although the addition of the 1-cyanocyclopropyl group introduces a hydrophobic cyclopropyl ring, the concurrently added polar nitrile group results in a net XLogP3-AA value of 0.7 for methyl 6-(1-cyanocyclopropyl)nicotinate [1], compared to 0.8 for the unsubstituted parent methyl nicotinate [2]. This represents a slight decrease in computed lipophilicity (ΔXLogP3 = –0.1). Simultaneously, the TPSA increases from 39.2 Ų (methyl nicotinate) [2] to 63 Ų (target compound) [1], an increase of 23.8 Ų (+61%), reflecting the substantial contribution of the nitrile group to polar surface area. These data demonstrate that the 1-cyanocyclopropyl substituent does not simply increase hydrophobicity; it reshapes the polarity profile in a manner that may affect membrane permeability, solubility, and protein binding in ways distinct from simple alkyl or aryl 6-substituted analogues.
TPSA: 63 Ų (Δ +23.8 Ų, +61%)
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; TPSA = 63 Ų |
| Comparator Or Baseline | Methyl nicotinate (CAS 93-60-7): XLogP3 = 0.8; TPSA = 39.2 Ų |
| Quantified Difference | ΔXLogP3 = –0.1 (target less lipophilic than parent); ΔTPSA = +23.8 Ų (+61% increase) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.6.11 for TPSA); both compounds evaluated under identical computational methodology |
Why This Matters
For medicinal chemistry teams optimising CNS penetration (where TPSA < 60–70 Ų is often desirable) or solubility, the polarity shift introduced by the cyanocyclopropyl group may be a critical selection factor distinguishing this building block from simpler 6-alkyl or 6-aryl nicotinate esters.
- [1] PubChem Compound Summary for CID 118996627, Methyl 6-(1-cyanocyclopropyl)nicotinate. Computed properties: XLogP3-AA = 0.7, TPSA = 63 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/118996627 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 7151, Methyl nicotinate. Computed properties: XLogP3 = 0.8, TPSA = 39.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/7151 (accessed 2026-04-25). View Source
